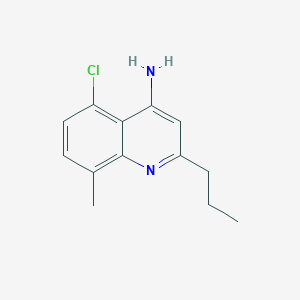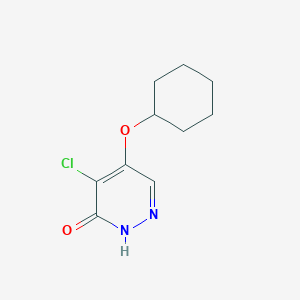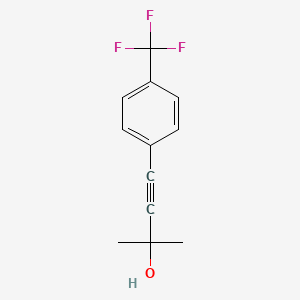![molecular formula C11H14N4O2 B11875861 9-[(1r,2r)-2-Hydroxycyclohexyl]-3,9-dihydro-6h-purin-6-one CAS No. 6975-27-5](/img/structure/B11875861.png)
9-[(1r,2r)-2-Hydroxycyclohexyl]-3,9-dihydro-6h-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-((1R,2R)-2-Hydroxycyclohexyl)-3H-purin-6(9H)-one is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a hydroxycyclohexyl group attached to the purine ring system. Purine derivatives are known for their significant biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-((1R,2R)-2-Hydroxycyclohexyl)-3H-purin-6(9H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and purine derivatives.
Formation of Hydroxycyclohexyl Intermediate: Cyclohexanone is subjected to a reduction reaction to form the corresponding hydroxycyclohexyl intermediate. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reaction: The hydroxycyclohexyl intermediate is then coupled with a purine derivative through a nucleophilic substitution reaction. This step typically requires the use of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain 9-((1R,2R)-2-Hydroxycyclohexyl)-3H-purin-6(9H)-one in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature and pressure, can further improve the scalability of the production.
Análisis De Reacciones Químicas
Types of Reactions
9-((1R,2R)-2-Hydroxycyclohexyl)-3H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different hydroxy derivatives. Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: The purine ring can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted purine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketone or aldehyde derivatives.
Reduction: Different hydroxy derivatives.
Substitution: Substituted purine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
9-((1R,2R)-2-Hydroxycyclohexyl)-3H-purin-6(9H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-((1R,2R)-2-Hydroxycyclohexyl)-3H-purin-6(9H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication, thereby exhibiting antiviral properties.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a similar purine ring system.
Inosine: A purine nucleoside that shares structural similarities with 9-((1R,2R)-2-Hydroxycyclohexyl)-3H-purin-6(9H)-one.
Uniqueness
9-((1R,2R)-2-Hydroxycyclohexyl)-3H-purin-6(9H)-one is unique due to the presence of the hydroxycyclohexyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
6975-27-5 |
|---|---|
Fórmula molecular |
C11H14N4O2 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
9-[(1R,2R)-2-hydroxycyclohexyl]-1H-purin-6-one |
InChI |
InChI=1S/C11H14N4O2/c16-8-4-2-1-3-7(8)15-6-14-9-10(15)12-5-13-11(9)17/h5-8,16H,1-4H2,(H,12,13,17)/t7-,8-/m1/s1 |
Clave InChI |
MRUIYTLBMWPOQV-HTQZYQBOSA-N |
SMILES isomérico |
C1CC[C@H]([C@@H](C1)N2C=NC3=C2N=CNC3=O)O |
SMILES canónico |
C1CCC(C(C1)N2C=NC3=C2N=CNC3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol](/img/structure/B11875791.png)

![4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11875803.png)








